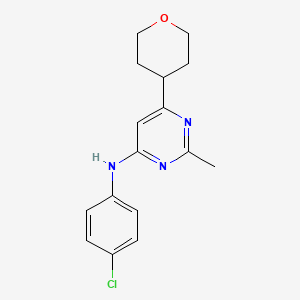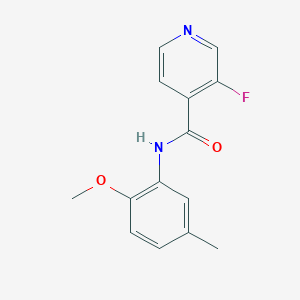
N-(4-chlorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorophenyl group, a methyl group, and an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-diamino-6-methylpyrimidine and oxan-4-yl derivatives.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine: Unique due to its specific substitution pattern and potential biological activity.
N-(4-chlorophenyl)-2-methylpyrimidin-4-amine: Lacks the oxan-4-yl group, which may affect its biological activity.
N-(4-chlorophenyl)-6-(oxan-4-yl)pyrimidin-4-amine: Lacks the methyl group, which may influence its chemical properties.
Uniqueness
This compound is unique due to its combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H18ClN3O |
|---|---|
Molecular Weight |
303.78 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C16H18ClN3O/c1-11-18-15(12-6-8-21-9-7-12)10-16(19-11)20-14-4-2-13(17)3-5-14/h2-5,10,12H,6-9H2,1H3,(H,18,19,20) |
InChI Key |
DXJYZYBZFIBBHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=C(C=C2)Cl)C3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine](/img/structure/B12240973.png)
![3-oxo-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B12240981.png)
![1-Benzyl-3-methyl-3-[1-(pyridin-2-yl)azetidin-3-yl]urea](/img/structure/B12240983.png)

![6-Fluoro-3-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-1,2-benzoxazole](/img/structure/B12240985.png)
{[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]methyl}amine](/img/structure/B12240988.png)
![3-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-2-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B12240999.png)
![6-cyclopropyl-5-fluoro-N-methyl-N-({1-[2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine](/img/structure/B12241011.png)
![5-Chloro-2-[4-(3-chlorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B12241013.png)
![5-Chloro-6-[4-(3-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12241015.png)
![6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12241020.png)
![2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12241022.png)
![4-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-6-cyclopropylpyrimidine](/img/structure/B12241033.png)

